molecular formula C13H15NO4 B11824315 Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11824315
M. Wt: 249.26 g/mol
InChI Key: PMSIFHYLTJEGQK-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and ester functionalities

Preparation Methods

The synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol. This reaction is carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

  • **Chem

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3

InChI Key

PMSIFHYLTJEGQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2

Origin of Product

United States

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